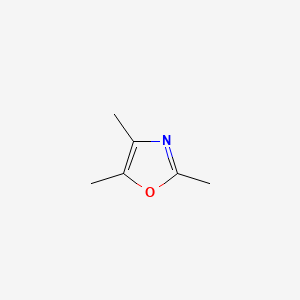

2,4,5-Trimethyloxazole

Beschreibung

Historical Context and Early Investigations of Oxazole (B20620) Heterocycles

The journey into the world of oxazoles began in the late 19th and early 20th centuries. The first synthesis of an oxazole derivative, specifically 2-methyl oxazole, was achieved in 1876. semanticscholar.orgtandfonline.com This was followed by the discovery of the Fischer oxazole synthesis in 1896 by Emil Fischer, a method for producing 2,5-disubstituted oxazoles from a cyanohydrin and an aldehyde in the presence of anhydrous hydrochloric acid. wikipedia.org A significant milestone in oxazole chemistry was the Robinson-Gabriel synthesis, which involves the cyclodehydration of α-acylamino ketones. numberanalytics.com The parent compound, oxazole, was first synthesized in 1917. numberanalytics.com The development of oxazole chemistry gained further momentum with the discovery of penicillin during World War I, as the oxazole ring is a structural component of this important antibiotic. semanticscholar.orgtandfonline.com The Diels-Alder reaction, where oxazoles can act as dienes, also opened new avenues in their chemical transformations. semanticscholar.orgtandfonline.com

Significance of 2,4,5-Trimethyloxazole within Heterocyclic Chemistry

This compound (CAS Number 20662-84-4) is a five-membered heterocyclic compound with the molecular formula C₆H₉NO. vulcanchem.com Its structure consists of an oxazole ring with methyl groups at the 2, 4, and 5 positions. vulcanchem.com This particular substitution pattern imparts unique chemical and sensory properties to the molecule. vulcanchem.com

In the realm of synthetic chemistry, this compound is a valuable building block. chemimpex.com It undergoes a highly regio- and diastereoselective photocycloaddition reaction with both aliphatic and aromatic aldehydes. This reaction yields bicyclic oxetanes, which can then be hydrolyzed to produce erythro α-amino, β-hydroxy methyl ketones, demonstrating its utility in creating stereochemically defined products. vulcanchem.comchemicalbook.com The compound also serves as an intermediate in the production of specialty chemicals. chemimpex.comchemimpex.com

Furthermore, this compound is recognized as an important flavor compound, naturally occurring in foods like coffee, cocoa, heated beef, and cooked pork. vulcanchem.comchemicalbook.comsigmaaldrich.com Its formation in these products is often attributed to the Strecker degradation reaction between 2,3-butanedione (B143835) and amino acids like alanine (B10760859) or cysteine. vulcanchem.comsigmaaldrich.com

Current Research Landscape and Emerging Trends for this compound

Contemporary research on this compound is multifaceted, spanning from analytical chemistry to materials science.

One area of focus is the development of advanced analytical methods for its detection. For instance, researchers have developed colorimetric sensor arrays based on porphyrin complexes for the specific detection of this compound in volatile organic compounds. atu.edu.ghatu.edu.gh This has practical applications, such as in the food industry for discriminating the storage time of vinegar, where this compound serves as a marker. vulcanchem.comatu.edu.ghatu.edu.gh

In the field of organic synthesis, the unique photochemical properties of this compound are being explored for novel molecular transformations. pubcompare.ai There is potential for its use in the development of advanced organic photoswitches and molecular electronics. pubcompare.ai The synthesis of the compound itself is also a subject of ongoing research, with methods like the Dakin-West and Robinson-Gabriel reactions being optimized to improve yields. spkx.net.cn

The broader field of oxazole chemistry is also seeing emerging trends that are relevant to this compound. These include the development of sustainable and efficient synthesis methods for oxazole-based compounds and their application in materials science, such as in the creation of new polymers and dyes. numberanalytics.com The versatility of the oxazole ring as a scaffold for biologically active molecules continues to drive research in medicinal chemistry, with a focus on creating novel therapeutic agents. semanticscholar.orgtandfonline.comjournalajst.comnih.gov

Data Tables

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₉NO |

| Molecular Weight | 111.14 g/mol |

| CAS Number | 20662-84-4 |

| Appearance | Clear yellow to orange liquid |

| Boiling Point | 133-134 °C |

| Density | 0.957 g/mL at 25 °C |

| Refractive Index | 1.442 |

| Flash Point | 33 °C |

Source: vulcanchem.comchemimpex.comchemicalbook.combiosynth.com

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2,5-Dimethyl-4-ethyloxazole |

| 2-Methyl oxazole |

| Acetic anhydride (B1165640) |

| Alanine |

| Benzaldehyde |

| Cysteine |

| Diethyl oxalate |

| Dimethylamino pyridine (B92270) |

| Erythro α-amino, β-hydroxy methyl ketones |

| Ethyl nitroacetate |

| Glyoxal |

| Oxazole |

| Penicillin |

| Polyphosphoric acid |

| Sodium acetate (B1210297) |

| TosMIC (Toluenesulfonylmethyl isocyanide) |

This table lists the chemical compounds mentioned in the article.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,4,5-trimethyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c1-4-5(2)8-6(3)7-4/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRLDBDZSLLGDOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=N1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0022274 | |

| Record name | 2,4,5-Trimethyloxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellowish liquid; Boiled beef aroma | |

| Record name | Trimethyloxazole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1544/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

133.00 to 134.00 °C. @ 760.00 mm Hg | |

| Record name | Trimethyloxazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040148 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water, Soluble (in ethanol) | |

| Record name | Trimethyloxazole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1544/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.956-0.964 | |

| Record name | Trimethyloxazole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1544/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

20662-84-4 | |

| Record name | Trimethyloxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20662-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,5-Trimethyloxazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020662844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,5-Trimethyloxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,5-trimethyloxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.942 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,5-TRIMETHYLOXAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B04PF51WXI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Trimethyloxazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040148 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Reaction Pathways for 2,4,5 Trimethyloxazole

Established Synthetic Routes to 2,4,5-Trimethyloxazole

The traditional synthesis of this compound often involves a two-step process utilizing the Dakin-West and Robinson-Gabriel reactions. spkx.net.cn These methods have been optimized to improve yields and define the most effective reaction conditions.

Dakin-West Reaction Applications in this compound Synthesis

The Dakin-West reaction serves as the initial step in a common synthetic sequence to produce this compound. spkx.net.cn This reaction transforms an α-amino acid into an α-acylamino ketone, which is a key intermediate. spkx.net.cnwikipedia.org The mechanism involves the acylation of the amino acid, followed by cyclization to form an azlactone intermediate. wikipedia.org This intermediate is then acylated again, and subsequent ring-opening and decarboxylation yield the desired keto-amide. wikipedia.org In the synthesis of this compound, alanine (B10760859) is typically used as the starting amino acid. spkx.net.cn

Robinson-Gabriel Reaction in the Formation of this compound

Following the Dakin-West reaction, the resulting α-acylaminoketone is subjected to the Robinson-Gabriel reaction to form the final this compound product. spkx.net.cn This reaction involves the intramolecular cyclization and dehydration of the α-acylamino-ketone to yield the oxazole (B20620) ring. wikipedia.org A cyclodehydrating agent is essential to catalyze this transformation. wikipedia.org This classical method has been a cornerstone in the synthesis of various oxazoles. metoree.com

Precursor Reactants and Optimal Conditions for this compound Formation

Detailed studies have identified the optimal conditions for the synthesis of this compound via the Dakin-West and Robinson-Gabriel pathway. For the initial Dakin-West reaction to synthesize the α-acylaminoketone intermediate, the ideal conditions involve a mole ratio of alanine to acetic anhydride (B1165640) of 1:11. spkx.net.cn The reaction is catalyzed by a combination of dimethylamino pyridine (B92270) and anhydrous sodium acetate (B1210297), with specific ratios of dimethylamino pyridine to alanine (1:10) and anhydrous sodium acetate to alanine (2.5:1). spkx.net.cn The optimal reaction temperature is 130°C with a reaction time of 5 hours. spkx.net.cn

For the subsequent Robinson-Gabriel cyclization, polyphosphoric acid (PPA) is employed as the cyclic dehydration agent. spkx.net.cn The optimal conditions for this step are a ratio of the α-acylaminoketone intermediate to PPA of 1:4, a reaction temperature of 150°C, and a reaction time of 2 hours. spkx.net.cn Following these optimized procedures, the total yield of this compound is reported to be 30.5%. spkx.net.cn

| Reaction | Reactants | Catalysts/Reagents | Optimal Conditions |

| Dakin-West Reaction | Alanine, Acetic Anhydride | Dimethylamino pyridine, Anhydrous sodium acetate | 130°C, 5 hours |

| Robinson-Gabriel Reaction | α-acylaminoketone | Polyphosphoric acid (PPA) | 150°C, 2 hours |

Novel and Advanced Synthetic Approaches to this compound and its Derivatives

Modern synthetic chemistry continues to evolve, leading to new and more efficient methods for creating oxazole structures, including derivatives of this compound. These advanced approaches often focus on the development of ligands for metal complexes and the use of multicomponent reactions to build molecular diversity.

Development of this compound Ligands for Metal Complex Synthesis

Researchers have utilized this compound as a building block for creating specialized ligands for metal complexes. For instance, the heteroarylalkenolate ligand DMOPFB, which is 1-(4,5-dimethyl-oxazol-2-yl)-3,3,4,4,4-pentafluoro-but-1-en-2-ol, was synthesized using this compound, pentafluoropropionic anhydride, and pyridine as a base. rsc.org This reaction proceeds at room temperature over 12 hours. rsc.org Such ligands are being investigated for their potential in creating volatile uranium(IV) complexes, which could serve as precursors for chemical vapor deposition of uranium oxide materials. rsc.org The modification of ligands derived from this compound is a key strategy in tuning the properties of metal-organic frameworks and other complex materials. acs.org

Multicomponent Reactions Towards Substituted Oxazoles

Multicomponent reactions (MCRs) have emerged as a powerful tool for the efficient, one-pot synthesis of highly substituted oxazoles. acs.orgbeilstein-journals.org These reactions offer advantages in terms of atom economy and time savings. beilstein-journals.org One notable approach is an acid-promoted multicomponent tandem cyclization that utilizes a Robinson-Gabriel-type reaction to produce diverse, fully substituted oxazoles from simple starting materials like arylglyoxal monohydrates and nitriles. acs.orgacs.org This method allows for the incorporation of various functional groups. acs.org

Another innovative strategy involves a tandem Ugi/Robinson-Gabriel sequence to create 2,4,5-trisubstituted oxazoles. nih.govnih.gov In this process, the Ugi four-component reaction is followed by an acid-mediated cyclization of the intermediate, which is ideally structured to undergo the Robinson-Gabriel reaction. nih.govnih.gov This approach has been successful in generating a series of oxazole analogs with good isolated yields. nih.gov Furthermore, selective formation of 2-substituted oxazoles can be achieved through a three-component reaction involving amines, aldehydes or ketones, and α-acidic isocyano amides or esters, with the outcome controlled by the choice of solvent and catalyst. nih.gov

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is primarily reflected in broader strategies for synthesizing substituted oxazoles. These approaches aim to improve efficiency and reduce environmental impact by minimizing waste, avoiding hazardous materials, and utilizing energy-efficient methods.

Key green strategies applicable to oxazole synthesis include:

Metal-Free Catalysis: To circumvent the use of often toxic and expensive heavy metal catalysts, metal-free synthetic routes have been developed. For instance, iodine-mediated synthesis provides an economical and more environmentally friendly pathway for constructing C-O and C-N bonds necessary for the oxazole ring. researchgate.net

One-Pot Reactions: Combining multiple synthetic steps into a single procedure, or "one-pot" reaction, enhances efficiency by reducing the need for intermediate purification steps, which in turn saves on solvents and energy. Tandem reactions, such as the Ugi/Robinson-Gabriel sequence, allow for the construction of complex trisubstituted oxazoles from simple starting materials in a single vessel. nih.govnih.gov

Alternative Energy Sources: Ultrasound irradiation has been employed in the domino reaction of benzoin (B196080) and substituted benzylamines to produce 2,4,5-trisubstituted oxazoles. ijpsonline.com This method can lead to higher yields and shorter reaction times compared to conventional heating. ijpsonline.com

Use of Greener Solvents and Reagents: The use of dimethyl sulfoxide (B87167) (DMSO) as both a solvent and a synthon represents a cost-effective and versatile approach in some oxazole syntheses. researchgate.net Similarly, employing cyclodehydrating agents that are more benign or can be used in catalytic amounts contributes to a greener process. While classic methods for this compound synthesis may use strong acids like polyphosphoric acid, modern adaptations focus on milder and more efficient catalysts.

While specific studies focusing solely on a green synthesis of this compound are not prevalent, these general principles guide the development of more sustainable methods for its production.

Mechanistic Investigations of this compound Formation

Reaction Mechanisms Involving Cysteine and Dicarbonyl Compounds Yielding this compound

The formation of this compound in food systems, particularly in wine, can occur through the reaction of the amino acid cysteine with the α-dicarbonyl compound diacetyl (2,3-butanedione). nih.govvulcanchem.com This reaction proceeds under mild, wine-like conditions (acidic pH, aqueous-ethanolic medium). nih.gov

A proposed mechanism for this transformation involves several key steps. The initial step is the reaction between the amino group of cysteine and one of the carbonyl groups of diacetyl to form a Schiff base intermediate. This is followed by an intramolecular cyclization where the thiol group of the cysteine residue attacks the second carbonyl carbon. However, for the formation of an oxazole instead of a thiazole (B1198619), a different pathway is required.

One proposed pathway suggests that acetaldehyde (B116499), released from cysteine via a competing degradation pathway, reacts with an α-aminoketone derived from the Strecker degradation of another amino acid like alanine. profpc.com.br A more direct mechanism involving cysteine and diacetyl posits that after the initial condensation, the sulfur-containing side chain is eliminated, and an alternative cyclization involving the carboxyl group of cysteine occurs, which, after subsequent decarboxylation and dehydration steps, leads to the oxazole ring. A study by Marchand et al. used isotopic labeling to investigate the origins of the methyl group at the C(2) position of the resulting heterocycles. nih.gov It was found that for this compound, both diacetyl and cysteine could contribute to this methyl group, indicating multiple and complex formation pathways. nih.gov

Role of Strecker Degradation in this compound Biogenesis

Strecker degradation is a crucial reaction in food chemistry that significantly contributes to the formation of aroma and flavor compounds, including this compound. scientificlabs.co.uksigmaaldrich.com This process involves the reaction between an α-amino acid and an α-dicarbonyl compound. frontiersin.org

The key steps of the Strecker degradation relevant to this compound formation are:

An amino acid (such as alanine or cysteine) reacts with an α-dicarbonyl compound (like diacetyl). sigmaaldrich.com

This interaction leads to the formation of an imine, which then undergoes decarboxylation to form a new imine.

Hydrolysis of this second imine yields a Strecker aldehyde and an α-aminoketone.

The resulting α-aminoketone is a critical intermediate. For the formation of this compound, the α-aminoketone derived from the reaction of diacetyl and an amino acid like alanine (which is 3-amino-2-butanone) can undergo condensation with acetaldehyde (which can also be generated from cysteine). profpc.com.br This condensation and subsequent cyclization and dehydration form the final this compound structure. Therefore, Strecker degradation is fundamental as it generates the essential nitrogen-containing precursor for the oxazole ring assembly in many biological and food systems. frontiersin.org

Catalytic Mechanisms in this compound Synthesis

A classical and effective method for synthesizing 2,4,5-trisubstituted oxazoles is the Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino-ketone. wikipedia.org This reaction requires a cyclodehydrating agent to catalyze the intramolecular condensation.

The mechanism proceeds as follows:

Enolization/Protonation: The 2-acylamino-ketone starting material is first protonated by a strong acid catalyst, such as sulfuric acid or polyphosphoric acid. wikipedia.org This activation typically occurs at the ketone's carbonyl oxygen. An alternative start to the mechanism involves the enolization of the ketone.

Nucleophilic Attack: The enol oxygen or the amide carbonyl oxygen then acts as a nucleophile, attacking the activated carbonyl carbon of the adjacent acyl group to form a five-membered ring intermediate, a dihydrooxazolium species.

Dehydration: The final step is the elimination of a water molecule from this intermediate to form the stable, aromatic oxazole ring.

Various cyclodehydrating agents have been employed for this synthesis, including:

Concentrated Sulfuric Acid (H₂SO₄) nih.gov

Phosphorus Pentoxide (P₂O₅)

Polyphosphoric Acid (PPA)

Phosphorus Oxychloride (POCl₃) wikipedia.org

The choice of catalyst can influence the reaction conditions and yield. For example, a synthesis of this compound from the corresponding α-acylaminoketone utilized polyphosphoric acid at 150 °C.

Regioselectivity and Stereoselectivity in this compound Reactions

Regio- and Diastereoselective Photocycloaddition Reactions of this compound

This compound participates in highly selective photocycloaddition reactions with aldehydes, a process known as the Paternò-Büchi reaction. researchgate.netrsc.org This [2+2] cycloaddition between the electronically excited carbonyl group of the aldehyde and the C4=C5 double bond of the oxazole ring yields bicyclic oxetanes. rsc.org

This reaction exhibits remarkable selectivity:

Regioselectivity: The reaction is highly regioselective, with the aldehyde's oxygen atom consistently bonding to the C4 position of the oxazole. In all reported cases with various aldehydes, only a single regioisomer is formed. rsc.org This selectivity is attributed to the formation of the more stable 1,4-biradical intermediate during the reaction pathway. researchgate.net

Diastereoselectivity: The reaction is also highly diastereoselective, yielding almost exclusively the exo diastereomer of the bicyclic oxetane (B1205548) product. rsc.org The stereoselectivity was reported to be greater than 99:1 (exo:endo) for most aliphatic and aromatic aldehydes. rsc.org

These bicyclic oxetanes are valuable synthetic intermediates. Their hydrolytic cleavage provides a direct route to erythro α-amino, β-hydroxy methyl ketones, which are important building blocks in organic synthesis. vulcanchem.comrsc.org The high degree of stereocontrol in the initial photochemical step translates directly to the stereochemistry of the final acyclic product.

The table below summarizes the results of the photocycloaddition of this compound with various aldehydes, demonstrating the high selectivity of the reaction.

| Aldehyde Reactant | Product(s) | Diastereoselectivity (exo:endo) | Regioselectivity | Ref. |

| Various Aliphatic Aldehydes | Bicyclic Oxetanes | >99:1 | High | rsc.org |

| Various Aromatic Aldehydes | Bicyclic Oxetanes | >99:1 | High | rsc.org |

| Methyl ester of phenylglyoxylic acid | Bicyclic Oxetanes | 3:1 | High | rsc.org |

Influence of Substituent Effects on Oxazole Reactivity

The reactivity of the oxazole ring is significantly influenced by the nature and position of its substituents. In this compound, the three methyl groups play a crucial role in modulating the molecule's electronic properties and chemical behavior.

Methyl groups are known to be electron-donating. Theoretical studies using ab initio and DFT methods have shown that methyl substituents on the oxazole ring exert a donor effect, which increases the energy of the Highest Occupied Molecular Orbital (HOMO) while having little effect on the Lowest Unoccupied Molecular Orbital (LUMO). wiley.com This leads to a reduction in the HOMO-LUMO energy gap, a key indicator of chemical reactivity. wiley.com A smaller energy gap facilitates the flow of electrons to a higher energy state, making the molecule more reactive. wiley.com

Among various methyl-substituted oxazoles, theoretical calculations predict this compound to be the most reactive. wiley.com This heightened reactivity is attributed to it having the smallest HOMO-LUMO energy gap compared to its mono- and di-substituted counterparts. wiley.com These calculations also suggest that the C2, C4, and C5 positions are the most favorable sites for nucleophilic attack. wiley.com The electron-donating nature of methyl groups also stabilizes the transition states in cycloaddition reactions.

Table 2: Calculated HOMO-LUMO Energy Gaps for Methyl-Substituted Oxazoles wiley.comA smaller energy gap (ΔE) correlates with higher chemical reactivity.

| Compound | HOMO-LUMO Energy Gap (ΔE) |

|---|---|

| 5-Methyl Oxazole | 13.76 |

| Dimethyl-Substituted Oxazole | 13.58 |

| 2,4,5-Trimethyl Oxazole | Least HOMO-LUMO energy gap (value not specified) |

The influence of substituents is clearly demonstrated in the chemo-selectivity of photocycloaddition reactions. The substitution pattern on the oxazole ring can dictate the preferred reaction pathway. mdpi.com For instance, the reaction between the α-diketone isatin (B1672199) and this compound proceeds exclusively via a [2+2] cycloaddition. mdpi.com In contrast, replacing the methyl groups with a phenyl group at the 4-position (4-phenyloxazole) completely changes the outcome, leading to a [4+4] cycloaddition product with a 97% yield. mdpi.com This highlights how different electronic and steric properties of substituents (methyl vs. phenyl) can direct the reaction along distinct mechanistic pathways.

Table 3: Influence of Oxazole Substitution on Photocycloaddition Pathway with Isatin (IS) mdpi.com

| Oxazole Derivative | Reaction Partner | Preferred Cycloaddition Pathway | Yield |

|---|---|---|---|

| This compound | Isatin (IS) | [2+2] | Exclusive |

| 4-Phenyloxazole | Isatin (IS) | [4+4] | Up to 97% |

Furthermore, studies on the photo-oxidation of oxazoles by singlet oxygen indicate that substituted oxazoles tend to have slightly higher reaction rates than unsubstituted oxazole, an effect attributed to the electronic influence of the functional groups. researchgate.net The methyl group, with its weaker σ-electron withdrawal ability compared to a phenyl group, enhances the stability of ring-opening products formed during these oxidation reactions. researchgate.net

Computational Chemistry and Theoretical Studies of 2,4,5 Trimethyloxazole

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2,4,5-Trimethyloxazole, these methods elucidate the distribution of electrons and energy levels, which are key determinants of its chemical behavior.

Density Functional Theory (DFT) is a widely used computational method for predicting the structural and electronic properties of molecules. irjweb.com By approximating the exchange-correlation energy, DFT allows for the calculation of a molecule's ground-state energy, optimized geometry, and other important parameters. For oxazole (B20620) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311G++(d,p), are employed to predict optimized structures, bond lengths, and bond angles. irjweb.com

These calculations reveal that the oxazole ring is a planar, five-membered heterocyclic system. semanticscholar.org The structural parameters, such as the bond lengths between C-C, C-O, and C-N atoms, influence the force of attraction between them; shorter bond lengths typically indicate stronger bonds. irjweb.com Theoretical calculations are established as a valuable method for assessing the structural and spectral characteristics of organic molecules like oxazole derivatives. irjweb.com

Table 1: Representative Bond Angles in Oxazole Derivatives Calculated by DFT

| Bond Angle | Typical Value (°) | Reference |

|---|---|---|

| N15–C16–O12 | 114.1 | irjweb.com |

| O12–C13–C14 | 107.4 | irjweb.com |

| O12–C16–N11 (Oxazole to Benzimidazole ring) | 117.1-124.0 | irjweb.com |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the excited states of molecules. mdpi.com This method is particularly valuable for predicting spectroscopic properties, such as UV-visible absorption spectra. mdpi.comresearchgate.net By calculating the vertical transition energies and oscillator strengths, TD-DFT can simulate the electronic absorption spectrum, providing insights into the π→π* electronic transitions that characterize the molecule's interaction with light. researchgate.netnih.gov

For various dye molecules and heterocyclic compounds, TD-DFT has been shown to accurately predict absorption maxima (λmax). nih.govacs.org The inclusion of solvent effects, often through a polarizable continuum model (PCM), can improve the accuracy of these predictions. nih.gov Although specific TD-DFT studies on this compound are not prevalent, the methodology is routinely applied to related benzoxazole (B165842) and other heterocyclic derivatives to correlate theoretical spectra with experimental findings. researchgate.netnih.gov

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for describing the chemical reactivity and kinetic stability of a molecule. irjweb.com A smaller energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.comwikipedia.org

The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com Therefore, the energies of these orbitals are related to a molecule's ionization potential and electron affinity. For oxazole derivatives, a low HOMO-LUMO gap indicates higher reactivity. irjweb.com This analysis helps in understanding the charge transfer interactions that can occur within the molecule. irjweb.com A hard molecule is characterized by a large HOMO-LUMO gap, indicating high stability, whereas a soft molecule has a small gap. mdpi.com

Table 2: Key Reactivity Descriptors Derived from HOMO-LUMO Energies

| Parameter | Formula | Description |

|---|---|---|

| Chemical Hardness (η) | ½(ELUMO - EHOMO) | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1/η | Reciprocal of hardness, indicates higher reactivity. |

| Electronegativity (χ) | -½(EHOMO + ELUMO) | Measures the power of an atom to attract electrons. |

The distribution of electron density within a molecule is described by net atomic charges. Mulliken population analysis is a common method used to calculate these charges, providing insight into the electrostatic potential and reactivity sites of a molecule. niscpr.res.inwikipedia.org Atomic charges influence a molecule's dipole moment, polarizability, and electronic structure. niscpr.res.in

In heterocyclic compounds like oxazole derivatives, the electronegativity of nitrogen and oxygen atoms typically results in them carrying negative charges, while adjacent carbon and hydrogen atoms may carry positive charges. This charge distribution creates a molecular electrostatic potential (MEP) map, where regions of negative potential (often colored red) indicate likely sites for electrophilic attack, and regions of positive potential (blue) indicate sites for nucleophilic attack. irjweb.com For instance, in related thiazole (B1198619) derivatives, nitrogen atoms show significant negative charges, highlighting them as electron-donating centers. irjweb.com

Molecular Dynamics Simulations of this compound Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations can provide detailed information about the conformational changes and intermolecular interactions of a compound in various environments, such as in solution.

For related heterocyclic compounds like 1,3,4-oxadiazole (B1194373) derivatives, MD simulations have been used to investigate their interactions within the active sites of proteins, such as VEGFR2. mdpi.com Such simulations, typically run for nanoseconds, help in understanding the stability of protein-ligand complexes by analyzing parameters like the root mean square deviation (RMSD). mdpi.com While specific MD studies on this compound are not widely documented, this technique offers a powerful approach to explore its behavior in biological systems or as a solvent, predicting how it interacts with other molecules through forces like hydrogen bonds and van der Waals interactions.

Quantitative Structure-Activity Relationship (QSAR) Studies for Oxazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. globalresearchonline.net By identifying key physicochemical properties and structural features (descriptors), QSAR models can predict the activity of new, unsynthesized molecules. globalresearchonline.net

For oxazole and its derivatives, QSAR studies have been successfully applied to model various biological activities, including antifungal and anticancer properties. wisdomlib.orgnih.gov These models often use topological, electronic, and steric descriptors to build a correlation. For example, a QSAR study on benzoxazole derivatives identified topological descriptors as significant for modeling antifungal activity. wisdomlib.org Similarly, for 1,3,4-oxadiazole derivatives with anticancer activity, QSAR models helped correlate physicochemical parameters with their potency against specific cancer cell lines. nih.gov These studies demonstrate the utility of QSAR in guiding the design of new oxazole derivatives with enhanced therapeutic potential. semanticscholar.org

Spectroscopic Characterization and Analytical Methodologies for 2,4,5 Trimethyloxazole

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods form the cornerstone for determining the molecular structure of 2,4,5-trimethyloxazole. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide complementary information, allowing for an unambiguous identification and detailed structural analysis of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of this compound by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms. The structure of the compound has been confirmed using both ¹H and ¹³C NMR. rsc.org

In ¹H NMR, the three methyl groups (at positions 2, 4, and 5) produce distinct singlet signals, whose chemical shifts are indicative of their position on the oxazole (B20620) ring. rsc.org Similarly, ¹³C NMR spectroscopy identifies the carbon atoms of the oxazole ring and the three methyl substituents. rsc.org The chemical shifts in both types of spectra are fundamental for confirming the substitution pattern of the oxazole ring. rsc.orgthieme-connect.com

Detailed spectral data recorded in deuterated chloroform (B151607) (CDCl₃) are presented below. rsc.org

¹H and ¹³C NMR Spectral Data for this compound

| Nucleus | Chemical Shift (δ) in ppm | Description |

|---|---|---|

| ¹H NMR | 2.31 (s, 3H) | Methyl group protons |

| 2.14 (s, 3H) | Methyl group protons | |

| 1.99 (s, 3H) | Methyl group protons | |

| ¹³C NMR | 158.6 | C2 (oxazole ring) |

| 142.5 | C5 (oxazole ring) | |

| 129.9 | C4 (oxazole ring) | |

| 13.7 | Methyl carbon | |

| 11.0 | Methyl carbon | |

| 9.8 | Methyl carbon |

s = singlet, 3H = integral for 3 protons

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of this compound and to study its fragmentation patterns for structural confirmation. The compound's molecular formula is C₆H₉NO, with an exact mass of approximately 111.0684 Da. sigmaaldrich.com Electron Ionization (EI) is a common method used to generate mass spectra for this compound. rsc.org

The mass spectrum of this compound is characterized by a prominent molecular ion peak (M⁺) and several key fragment ions that are indicative of its structure.

Mass Spectrometry Data for this compound

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Potential Fragment |

|---|---|---|

| 111 | 100.0 | [M]⁺ (Molecular Ion) |

| 70 | 95.8 | [M - CH₃CN]⁺ |

| 42 | 55.4 | [C₂H₄N]⁺ |

| 43 | 46.1 | [C₂H₃O]⁺ |

| 55 | 22.8 | [C₃H₃O]⁺ |

| 41 | 18.0 | [C₃H₅]⁺ |

| 28 | 15.0 | [CO]⁺ |

| 39 | 10.3 | [C₃H₃]⁺ |

Data obtained from Electron Ionization (EI) Mass Spectrometry.

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, IR analysis is used to confirm the presence of the C=N and C-O-C bonds characteristic of the oxazole ring, as well as the C-H bonds of the methyl groups. rsc.orgoup.com While detailed peak assignments for this compound are not extensively published in research literature, the technique is consistently cited as a standard method for the structural elucidation of oxazole derivatives. rsc.orgthieme-connect.comnih.gov The spectra of related oxazole compounds show characteristic absorptions for C=N stretching and ring vibrations, which are expected to be present for this compound as well. rsc.org

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for studying the electronic transitions within molecules and is particularly useful for analyzing complexes involving this compound. Research has shown that this technique can be used to investigate the interactions between this compound and metalloporphyrins. atu.edu.ghmdpi.com

A study focused on developing a colorimetric sensor for this compound utilized UV spectral analysis to characterize the binding with porphyrin complexes. atu.edu.gh The binding of this compound to a specifically designed porphyrin, 5,10,15,20-tetrakis(4-fluorophenyl)-21H,23H-porphine zinc (TPP-Zn-F), resulted in noticeable changes in the UV-Vis spectrum of the porphyrin. atu.edu.gh This spectral shift indicates the formation of a complex and serves as the basis for colorimetric detection. atu.edu.ghmdpi.com Theoretical calculations based on Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) supported the experimental findings, showing an upward trend in binding energies and dipole moments upon complex formation. atu.edu.gh Such studies highlight the utility of UV-Vis spectroscopy not just for simple analysis but for developing advanced sensor technologies for volatile organic compounds like this compound. mdpi.commdpi.comutrgv.edu

Chromatographic Methods for Detection and Quantification

Chromatographic techniques are essential for separating this compound from other compounds in a mixture and for its precise quantification. Gas chromatography is particularly well-suited for this volatile compound.

Gas Chromatography coupled with a Nitrogen-Phosphorus Detector (GC-NPD) provides a highly sensitive and selective method for the analysis of nitrogen-containing compounds like this compound. This technique has been successfully applied to identify and quantify the compound in complex matrices such as wine.

A validated method involves an initial liquid-liquid extraction of the sample, followed by a purification step using silica (B1680970) gel. rsc.org The concentrated extract is then injected into the GC-NPD system. This procedure has been shown to yield reliable and reproducible results for the quantification of this compound. rsc.org The high selectivity of the NPD for nitrogen-containing compounds minimizes interference from other matrix components, making it superior to less selective detectors for this application. Research has reported excellent recovery rates for this compound using this extraction and analysis protocol, demonstrating its effectiveness for trace-level detection.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification of this compound

Gas Chromatography-Mass Spectrometry (GC-MS) is a principal technique for the identification and quantification of this compound in various complex matrices, such as food and beverages. researchgate.netacs.orgmdpi.com This method combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.

In a typical GC-MS analysis, volatile compounds, including this compound, are first extracted from the sample. mdpi.com The extract is then injected into the gas chromatograph, where the compounds are separated based on their boiling points and interactions with the stationary phase of the column. mdpi.com As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for each compound. mdpi.com

The identification of this compound is achieved by comparing its retention time and mass spectrum to that of a known standard. mdpi.comtandfonline.com Quantification is often performed using an internal standard, a compound with similar chemical properties added to the sample in a known concentration. mdpi.com This allows for accurate determination of the concentration of this compound, even in trace amounts. tandfonline.com

Several studies have successfully employed GC-MS for the analysis of this compound. For instance, it has been used to characterize key aroma compounds in fermented soybeans and aged vinegars. mdpi.comvulcanchem.com In wine analysis, GC-MS coupled with a nitrogen-phosphorus detector (NPD) has been utilized for both qualitative and quantitative assessments of nitrogenous heterocycles, including this compound. researchgate.netacs.orgacs.org The use of specific ions in the mass spectrometer can enhance the selectivity of the method, especially when dealing with co-eluting interfering compounds. acs.org

Table 1: GC-MS Parameters for this compound Analysis in Fermented Soybeans

| Parameter | Value |

| GC System | Agilent 7890-5977B |

| Column | WB-WAX (polar) |

| Carrier Gas | Helium |

| Flow Rate | 2 mL/min |

| Inlet Temperature | 250 °C |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Electron Ionization Energy | 70 eV |

| Mass Scan Range | m/z 35 to 500 |

| Data sourced from Peng et al. mdpi.com |

Liquid-Liquid Extraction and Purification Techniques for this compound Analysis

Liquid-liquid extraction (LLE) is a fundamental sample preparation technique used to isolate this compound from complex sample matrices prior to instrumental analysis. researchgate.netacs.orgacs.org This method relies on the differential solubility of the target compound in two immiscible liquid phases, typically an aqueous phase and an organic solvent.

For the analysis of this compound in wine, a common procedure involves a series of extractions with an organic solvent like dichloromethane. acs.org The efficiency of the extraction is influenced by factors such as the pH of the sample. Research has shown that adjusting the pH of the wine to 5.0 significantly improves the extraction of N-heterocycles, including this compound. acs.org

Following the initial extraction, a purification step is often necessary to remove interfering compounds from the extract. Adsorption chromatography using silica gel is a frequently employed technique for this purpose. researchgate.netacs.orgacs.org The extract is passed through a silica gel column, which retains polar impurities while allowing the less polar this compound to pass through, resulting in a cleaner sample for subsequent GC-MS analysis. acs.org Recovery rates for this compound using this combined LLE and silica gel purification method have been reported to be as high as 99.9%. acs.org

Another widely used extraction technique is headspace solid-phase microextraction (HS-SPME). mdpi.commdpi.com This method involves exposing a fused-silica fiber coated with a stationary phase to the headspace above the sample. mdpi.com Volatile compounds, including this compound, adsorb onto the fiber, which is then directly inserted into the injection port of a gas chromatograph for thermal desorption and analysis. mdpi.commdpi.com HS-SPME is valued for being a solvent-free, sensitive, and relatively simple extraction method. researchgate.net

Table 2: Liquid-Liquid Extraction Parameters for this compound in Wine

| Parameter | Value |

| Solvent | Dichloromethane |

| Number of Extractions | 3 |

| Stirring Speed | 1200 rpm |

| Stirring Time | 5 min |

| Optimal pH | 5.0 |

| Purification | Silica Gel Adsorption |

| Data sourced from Keim et al. acs.org |

Sensor Technologies for this compound Detection

Colorimetric Sensor Arrays (CSA) Utilizing Porphyrin Complexes for this compound

Colorimetric sensor arrays (CSAs) have emerged as a promising technology for the rapid and sensitive detection of volatile organic compounds (VOCs) like this compound. atu.edu.ghresearchgate.net These sensors operate by producing a unique colorimetric "fingerprint" in response to a specific analyte or a mixture of analytes. illinois.edu Porphyrins and their metal complexes are particularly well-suited for use in CSAs due to their strong and varied interactions with VOCs, leading to distinct color changes. atu.edu.ghmdpi.com

A study focused on the detection of this compound in vinegar developed a CSA based on porphyrin complexes. atu.edu.ghresearchgate.net The researchers synthesized and optimized various porphyrins, and through density functional theory (DFT) and time-dependent DFT (TDDFT) calculations, they identified 5,10,15,20-tetrakis(4-fluorophenyl)-21H,23H-porphine zinc (TPP-Zn-F) as being particularly sensitive and selective for this compound. atu.edu.ghresearchgate.net The interaction between the porphyrin and this compound leads to a measurable change in the porphyrin's UV-visible spectrum, which is the basis for the colorimetric response. atu.edu.gh This specificity allows the sensor to resist interference from other VOCs present in the sample matrix. atu.edu.ghresearchgate.net

The CSA, composed of TPP-Zn-F and other chemoselective dyes, demonstrated a high accuracy in discriminating vinegar samples based on their storage time, which correlates with the concentration of this compound. atu.edu.ghresearchgate.net The data from the sensor array can be analyzed using pattern recognition algorithms, such as Linear Discriminant Analysis (LDA) and K-Nearest Neighbors (KNN), to classify and quantify the target analyte. atu.edu.gh

Chemoselective Dyes in this compound Sensing

Chemoselective dyes are crucial components of colorimetric sensor arrays, as their specific interactions with target analytes are responsible for the sensor's selectivity and sensitivity. researchgate.net In the context of this compound detection, these dyes are chosen for their ability to undergo a distinct color change upon binding with the analyte. atu.edu.gh

The selection of appropriate chemoselective dyes is often guided by the strength of the intermolecular interactions between the dye and the VOC, which results in an intense chromophoric change. researchgate.net In the development of a CSA for vinegar analysis, a porphyrin-based dye, TPP-Zn-F, was identified as highly specific for this compound. atu.edu.ghresearchgate.net The array was further enhanced by including two other chemoselective dyes, which, in combination with TPP-Zn-F, provided a robust system for identifying the storage time of vinegar. atu.edu.gh The ability of the sensor to distinguish between different storage times highlights the role of this compound as a key indicator of vinegar quality. researchgate.net

Hyperspectral Imaging Integration with Sensor Arrays for this compound Analysis

Hyperspectral imaging (HSI) is a powerful analytical technique that combines conventional imaging and spectroscopy to obtain both spatial and spectral information from an object. nih.gov When integrated with colorimetric sensor arrays, HSI can significantly enhance the analytical capabilities for detecting compounds like this compound. mdpi.com

In this integrated approach, the HSI system captures detailed spectral data from each sensor element in the array, providing a much richer dataset than what can be obtained with a standard camera or scanner. nih.govmdpi.com This allows for more subtle color changes to be detected and quantified, improving the sensitivity and accuracy of the analysis. mdpi.com

Research has demonstrated the successful application of HSI with CSAs for predicting the pH of maize silage during secondary fermentation and for grading Zhenjiang aromatic vinegar, where volatile components play a crucial role. researchgate.netmdpi.com By applying multivariate analysis techniques, such as partial least squares regression (PLSR), to the hyperspectral data, it is possible to build robust predictive models. mdpi.com The use of HSI can help to identify the most sensitive color-sensitive dyes within the array and optimize the sensor's performance. mdpi.com This integration holds great potential for the rapid and non-destructive analysis of this compound in various food products.

Applications of 2,4,5 Trimethyloxazole in Advanced Materials and Chemical Sensing

2,4,5-Trimethyloxazole as a Building Block for Specialty Chemicals

This compound serves as a versatile building block in organic synthesis, particularly for creating more complex specialty chemicals. Its oxazole (B20620) ring structure, with methyl substitutions, provides a reactive yet stable core for various chemical transformations.

One notable application is in stereoselective synthesis. This compound undergoes regio- and diastereoselective photocycloaddition reactions with both aliphatic and aromatic aldehydes. sigmaaldrich.com This process yields erythro α-amino, β-hydroxy methyl ketones, which are valuable intermediates in the synthesis of various biologically active molecules and fine chemicals. sigmaaldrich.com

Furthermore, this compound is a key component in the synthesis of certain flavoring compounds. spkx.net.cn It can be synthesized through methods like the Dakin-West and Robinson-Gabriel reactions, using amino acids such as alanine (B10760859) as starting materials. spkx.net.cn This highlights its role as a precursor in the food and fragrance industry for creating specific aroma profiles, often described as nutty, sweet, or green. thegoodscentscompany.comsigmaaldrich.com

The synthesis of this compound itself can be optimized for industrial applications, with studies focusing on catalysts, reaction times, and temperatures to improve yield. For instance, the Robinson-Gabriel reaction for its synthesis can be optimized using polyphosphoric acid as a cyclic dehydration agent. spkx.net.cn

Integration of this compound into Sensing Platforms

The detection of volatile organic compounds (VOCs) is crucial in various fields, including food quality control and environmental monitoring. This compound, being a significant VOC in products like vinegar and wine, has been a target for the development of advanced chemical sensors. researchgate.net

Researchers have successfully developed colorimetric sensor arrays (CSAs) for the detection of this compound within complex VOC mixtures. researchgate.net These sensors are particularly valuable for applications like determining the storage time of vinegar, where the concentration of this compound can be an indicator of quality. The development of these sensors often involves the use of porphyrins and pH indicators. researchgate.netresearchgate.net Porphyrin-based optical sensing materials are appealing due to their stability, and their exceptional optical and binding properties. researchgate.net The interaction between the sensor and this compound leads to a detectable color change, which can be analyzed to determine the concentration of the analyte. researchgate.net

The effectiveness of these sensors hinges on the specific porphyrin complexes used. Through computational methods like density functional theory (DFT) and experimental analysis, porphyrin structures are synthesized and optimized for their sensitivity and selectivity towards this compound. researchgate.net Studies have shown that the binding energies and dipole moments of certain porphyrins increase upon interaction with this compound. researchgate.net

One particularly effective porphyrin complex is 5,10,15,20-tetrakis(4-fluorophenyl)-21H,23H-porphine zinc (TPP-Zn-F). researchgate.net This compound has demonstrated specific sensitivity to this compound, enabling it to resist interference from other VOCs present in the sample matrix. This optimization is crucial for improving the accuracy of this compound characterization in real-world applications. researchgate.net

The analytical performance of these porphyrin-based sensor arrays has been rigorously evaluated. The optimized sensors exhibit high accuracy and selectivity for this compound. researchgate.net For instance, a colorimetric sensor array composed of TPP-Zn-F and other chemoselective dyes has shown a remarkable ability to identify the storage time of vinegar. researchgate.net The performance of these systems can be quantified using statistical methods such as Linear Discriminant Analysis (LDA) and K-Nearest Neighbors (KNN). In one study, the prediction rates for vinegar samples using LDA and KNN algorithms were 92.5% and 100%, respectively. researchgate.net

The table below summarizes the performance of a porphyrin-based colorimetric sensor array for vinegar storage time discrimination based on this compound detection.

| Analytical Parameter | Value |

| Prediction Rate (LDA) | 92.5% |

| Prediction Rate (KNN) | 100% |

This compound in the Design of Novel Materials

Beyond its role in synthesis and sensing, this compound is also being explored in the design of novel materials with specialized properties.

Recent research has demonstrated the use of this compound in the synthesis of uranium(IV) alkyl cations. These complexes are of interest for applications such as Chemical Vapor Deposition (CVD), a process used to produce high-purity solid materials. In these syntheses, this compound can act as a ligand, coordinating with the uranium center. The interaction of the oxazole with the metal center can influence the stability and reactivity of the resulting complex. While the primary research focused on arene-coordinated uranium alkyl cations, the principles of ligand coordination are broadly applicable. The study of how different ligands, including potentially this compound, affect the properties of these uranium complexes is an active area of research. The stability imparted by such ligands is critical for the successful application of these complexes as precursors in CVD processes.

Role of this compound in Enhancing Volatility of Metal Complexes: An Area of Untapped Potential

Detailed searches of scientific literature and chemical databases have revealed a significant gap in the current body of research regarding the specific role of this compound in enhancing the volatility of metal complexes. While the broader class of heterocyclic nitrogen-donor ligands has been investigated for its impact on the properties of metal complexes, including their thermal behavior, specific studies focusing on this compound in the context of volatility for applications in advanced materials and chemical sensing are not publicly available.

Generally, ligands that are bulky, non-polar, and form coordinatively saturated, neutral complexes with a metal center tend to increase volatility. This is because these characteristics minimize intermolecular forces, such as van der Waals forces and hydrogen bonding, in the solid or liquid state, thus lowering the energy required for sublimation or evaporation.

While no direct research on this compound's effect on metal complex volatility has been identified, related studies on other heterocyclic ligands offer some insights into the potential behavior. For instance, the introduction of sterically hindering groups on a ligand can shield the metal center and prevent oligomerization, which would otherwise decrease volatility. The three methyl groups on the oxazole ring of this compound could potentially provide such steric bulk.

The absence of specific research findings, including data tables on the sublimation or vaporization temperatures of metal complexes containing this compound, precludes a detailed analysis of its role in enhancing volatility. This represents a notable area for future investigation within the fields of coordination chemistry and materials science. Research in this direction could involve the synthesis and characterization of novel metal complexes with this compound as a ligand, followed by a systematic study of their thermal properties using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Such studies would be instrumental in determining the potential of this compound as a ligand for the design of new volatile precursors for advanced material synthesis and chemical sensing applications.

Biological and Biomedical Research Involving 2,4,5 Trimethyloxazole

Biological Activity of Oxazole (B20620) Derivatives, Including Trisubstituted Oxazoles

The oxazole ring is a key structural motif in a wide array of biologically active compounds. tandfonline.com This five-membered heterocyclic compound, containing an oxygen and a nitrogen atom, serves as a scaffold for numerous synthetic and naturally occurring substances with significant therapeutic potential. alliedacademies.orgresearchgate.net The versatility of the oxazole nucleus allows for substitutions at various positions, leading to a diverse range of pharmacological activities. nih.gov

Oxazole derivatives have been shown to exhibit a broad spectrum of biological effects, including antibacterial, antifungal, anticancer, anti-inflammatory, and antidiabetic properties. nih.gov The specific biological activity is often dictated by the nature and position of the substituents on the oxazole ring. d-nb.info Trisubstituted oxazoles, in particular, are a class of compounds that have been extensively studied for their therapeutic applications. nih.govnih.gov For instance, certain 2,4,5-trisubstituted oxazole derivatives have demonstrated significant antiproliferative activity against various cancer cell lines. nih.gov

The antimicrobial properties of oxazole derivatives are also well-documented. derpharmachemica.com Various substituted oxazoles have been synthesized and evaluated for their efficacy against a range of bacterial and fungal pathogens. researchgate.net Some of these compounds have shown potency comparable to or even exceeding that of existing antimicrobial agents. derpharmachemica.com The anti-inflammatory activity of oxazoles is another area of active research, with some derivatives showing promise as potential treatments for inflammatory conditions. alliedacademies.org

Below is a table summarizing the biological activities of selected trisubstituted oxazole derivatives:

| Compound/Derivative | Biological Activity | Research Findings |

|---|---|---|

| 2-(2-(2-fluorophenyl)-4-(2,3,4-trimethoxyphenyl)oxazol-5-ylthio)benzo[d]thiazole | Antiproliferative | Displayed good antiproliferative activity in vitro, comparable to the positive control (5-fluorouracil). nih.gov |

| 2-(2-(pyridin-3-yl)-4-(2,3,4-trimethoxyphenyl)oxazol-5-ylthio)pyrimidine | Antiproliferative | Showed good antiproliferative activity in vitro, comparable to the positive control (5-fluorouracil). nih.gov |

| 2-(2-(2-fluorophenyl)-4-(2,3,4-trimethoxyphenyl)oxazol-5-ylthio)-5-methyl-1,3,4-thiadiazole | Antiproliferative | Exhibited good antiproliferative activity in vitro, comparable to the positive control (5-fluorouracil). nih.gov |

| Oxazole-bridged combretastatin A-4 analogues | Vascular-disrupting agents | Investigated as potential agents for disrupting tumor blood vessels. nih.gov |

| Biphenyl substituted oxazole derivatives | Potential therapeutic agents | Synthesized and studied for their potential biological activities. tandfonline.com |

Exploration of 2,4,5-Trimethyloxazole in Drug Development and Therapeutic Agents

While the broader class of oxazole derivatives has been a significant focus of drug discovery efforts, the specific exploration of this compound as a therapeutic agent is not extensively documented in publicly available research. However, its potential in drug development is recognized, particularly in its role as a building block for creating new therapeutic agents with specific biological activities. chemimpex.com The chemical structure of this compound, a trisubstituted oxazole, provides a foundation for the synthesis of more complex molecules with potential pharmacological value. chemimpex.com

The utility of this compound in medicinal chemistry lies in its capacity to serve as a synthetic intermediate. scbt.com Its structure can be modified to generate a library of related compounds that can then be screened for various biological activities. This approach is a common strategy in drug discovery, where a core scaffold, in this case, the this compound ring system, is chemically elaborated to optimize therapeutic properties. Researchers have explored the use of this compound in the synthesis of biologically active molecules, highlighting its importance in medicinal chemistry. chemimpex.com For example, this compound can undergo reactions such as photocycloaddition with aldehydes to create more complex chemical structures like erythro α-amino, β-hydroxy methyl ketones, which may have their own biological activities. sigmaaldrich.com

This compound as a Chemical Probe in Biological Systems

There is currently no specific information available in the scientific literature detailing the use of this compound as a chemical probe in biological systems. A chemical probe is a small molecule used to study and manipulate a biological system, often by interacting with a specific protein or pathway. These tools are crucial for understanding the functions of biomolecules in their native context.

The development of a chemical probe requires a molecule to have high affinity and selectivity for its intended biological target. While this compound is a known chemical compound, its interactions with specific biological targets have not been characterized to the extent required for its use as a chemical probe. Future research may explore the potential of this compound or its derivatives in this capacity, but at present, there are no published studies to support its application in this area.

Metabolomic Studies and Endogenous Occurrence of this compound

Metabolomic studies have identified this compound as a naturally occurring compound in a variety of food sources. foodb.ca It is classified as a 2,4,5-trisubstituted oxazole and has been detected in vegetables such as kohlrabi. foodb.cahmdb.ca Additionally, its presence has been noted, though not quantified, in nuts and potatoes. foodb.cahmdb.ca The occurrence of this compound in these foods suggests that it may be a potential biomarker for their consumption. foodb.ca

Beyond plant-based sources, this compound is recognized as a significant flavor compound, particularly in roasted products like coffee and cocoa. Its formation in meat and roasted peanuts is believed to result from the Strecker degradation reaction between 2,3-butanedione (B143835) and amino acids such as alanine (B10760859) or cysteine. The Human Metabolome Database (HMDB) lists this compound and indicates its presence in the cytoplasm and extracellular space, though its endogenous role in human metabolism is not well-defined. hmdb.ca Furthermore, the compound has been reported in the bacterium Corynebacterium glutamicum. nih.gov

The following table summarizes the known endogenous and food-based occurrences of this compound:

| Source Category | Specific Source | Reference |

|---|---|---|

| Vegetables | Kohlrabi | foodb.cahmdb.ca |

| Potato (detected, not quantified) | foodb.cahmdb.ca | |

| Nuts | Nuts (detected, not quantified) | foodb.cahmdb.ca |

| Beverages | Coffee | |

| Cocoa | ||

| Cooked Foods | Meat | |

| Roasted Peanuts | ||

| Microorganisms | Corynebacterium glutamicum | nih.gov |

Environmental and Food Science Perspectives on 2,4,5 Trimethyloxazole

2,4,5-Trimethyloxazole as a Volatile Organic Compound (VOC) in Food Products

This compound is a significant heterocyclic volatile organic compound (VOC) that contributes to the aroma and flavor profiles of a wide array of food products. atu.edu.gh Its sensory characteristics are often described as nutty, sweet, and green, with a very low odor threshold of 5 parts per billion. thegoodscentscompany.com At different concentrations, it can impart a variety of notes, including roasted, wasabi, shellfish, and mustard. thegoodscentscompany.comvulcanchem.com In terms of taste, at a concentration of 1 part per million (ppm), it is perceived as having sweet, roasted cocoa, coffee, chocolate, and savory beef-like notes with green nuances. chemicalbook.com

This compound is a key aroma component in many fermented and heat-processed foods. For instance, it is recognized as one of the primary aroma compounds in aged Zhenjiang aromatic vinegar, contributing to its complex flavor profile. mdpi.comresearchgate.net It is also a key aroma contributor in fermented soybeans, where it imparts grassy, woody, and cucumber-like aromas. mdpi.comsemanticscholar.org The presence of this compound has been reported in numerous food items, including heated beef, cocoa, coffee, cooked pork, French fries, and autolyzed yeast. sigmaaldrich.comsigmaaldrich.comflavscents.com

Detection and Quantification of this compound in Food Matrices

The detection and quantification of this compound in complex food matrices like wine and vinegar require sophisticated analytical techniques. In wine, a common method involves a liquid-liquid extraction followed by chemical silica (B1680970) gel purification. nih.govacs.org The purified extract is then analyzed using gas chromatography (GC) coupled with a nitrogen-phosphorus detector (NPD) for quantification, and GC-mass spectrometry (GC-MS) for identification and confirmation. nih.govacs.org This procedure has been proven reliable and reproducible for analyzing various types of wines. nih.gov

For vinegar, researchers have developed novel methods for analysis. One such method is the use of a colorimetric sensor array (CSA) based on porphyrin complexes. atu.edu.gh These sensors are specifically designed for the detection of this compound in complex VOC mixtures and can resist interference from other compounds. atu.edu.gh Another prevalent technique for analyzing vinegar is solid-phase microextraction (SPME) combined with GC-olfactometry-mass spectrometry (GC-O-MS), which helps in identifying key aroma-active compounds, including this compound. researchgate.netnih.gov

The concentration of this compound can serve as a chemical marker for food quality and storage duration, particularly in aged vinegars. vulcanchem.com Studies on Zhenjiang aromatic vinegar (ZAV) have shown that the levels of this compound, among other volatile compounds, change significantly during the aging process. researchgate.netfrontiersin.org Its content, along with other pyrazines and oxazoles, tends to increase as the aging time extends. researchgate.net

This correlation has been leveraged to develop methods for discriminating the storage time of vinegar. A study utilizing a colorimetric sensor array demonstrated high accuracy in predicting the storage duration of vinegar samples based on the detection of this compound. atu.edu.gh The use of Linear Discriminant Analysis (LDA) and K-Nearest Neighbors (KNN) algorithms with the sensor data resulted in high prediction rates, highlighting the compound's potential as a reliable indicator of aging. atu.edu.gh Furthermore, in fermented soybeans, this compound has been identified as a significant variable for discriminating between samples with different aroma intensities. semanticscholar.org

Table 1: Accuracy of Vinegar Storage Time Prediction Using this compound Detection This table is based on research findings from a study developing a colorimetric sensor array for vinegar analysis. atu.edu.gh

| Analytical Algorithm | Prediction Accuracy Rate |

| Linear Discriminant Analysis (LDA) | 92.5% |

| K-Nearest Neighbors (KNN) | 100% |

Formation Pathways of this compound in Food Systems

This compound is naturally formed during the thermal processing of many foods. Its presence is well-documented in a variety of products known for their roasted, savory, and complex flavors. The table below lists several food products where this compound has been identified.

Table 2: Documented Occurrence of this compound in Various Food Products

| Food Product | Source(s) |

| Heated Beef | chemicalbook.comsigmaaldrich.comsigmaaldrich.comflavscents.com |

| Cocoa | chemicalbook.comsigmaaldrich.comsigmaaldrich.comflavscents.com |

| Coffee | chemicalbook.comsigmaaldrich.comsigmaaldrich.comflavscents.com |

| Cooked Pork | chemicalbook.comsigmaaldrich.comsigmaaldrich.comflavscents.com |

| Roasted Peanuts | sigmaaldrich.comsigmaaldrich.com |

| Fried Chicken | sigmaaldrich.comsigmaaldrich.com |

| Cooked Egg | sigmaaldrich.comsigmaaldrich.com |

| French Fried Potato | sigmaaldrich.comsigmaaldrich.comflavscents.com |

| Fermented Soybeans | mdpi.commdpi.com |

| Aged Vinegar | vulcanchem.comfrontiersin.org |

| Wine | vulcanchem.comnih.gov |

The primary pathway for the formation of this compound in food is the Maillard reaction, a complex series of non-enzymatic browning reactions between amino acids and reducing sugars that occurs during heating. frontiersin.org Specifically, it is formed through the Strecker degradation of certain amino acids in the presence of an α-dicarbonyl compound. sigmaaldrich.comsigmaaldrich.com

Research indicates that the reaction between the amino acids alanine (B10760859) or cysteine and the dicarbonyl compound 2,3-butanedione (B143835) (also known as diacetyl) leads to the production of this compound. sigmaaldrich.comsigmaaldrich.commdpi.com The dicarbonyl 2,3-butanedione is a key intermediate in the Maillard reaction and is positively correlated with the formation of this compound. nih.govresearchgate.net

Table 3: Reactants in the Maillard Reaction Leading to this compound Formation

| Reactant Type | Specific Compound(s) | Source(s) |

| Amino Acid | Alanine, Cysteine | sigmaaldrich.comsigmaaldrich.commdpi.com |

| α-Dicarbonyl | 2,3-Butanedione (Diacetyl) | sigmaaldrich.comsigmaaldrich.comnih.govresearchgate.net |

Agricultural Applications of this compound

The potential for this compound to be used in agricultural applications stems from its classification as a heterocyclic compound, a group of molecules that are of significant interest in the development of biologically active substances. chemimpex.com Chemical suppliers and manufacturers sometimes list agrochemicals as a potential field of application for this compound, suggesting it could serve as a building block in the synthesis of more complex active ingredients. chemimpex.comperflavory.com

The exploration of oxazole (B20620) derivatives in agricultural science is an active area of research. However, this research focuses on more complex molecules that incorporate an oxazole ring into a larger chemical structure. There is currently no available scientific literature that specifically investigates or confirms the pesticidal or herbicidal properties of this compound itself.

General toxicity studies have included this compound in broader chemical assessments. For instance, it was part of a dataset for predicting acute toxicity in the fathead minnow (Pimephales promelas), but this was for general ecotoxicological modeling rather than a specific investigation into its potential as a pesticide. scispace.com